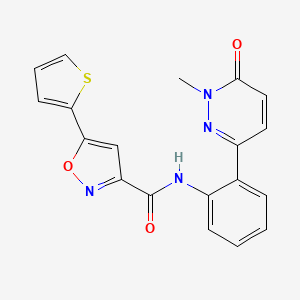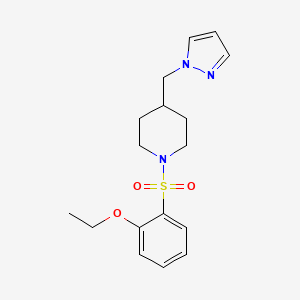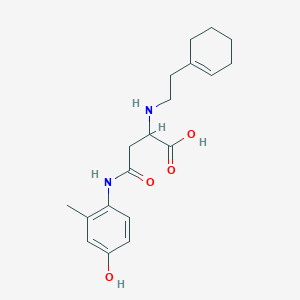
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole, also known as K777, is a potent inhibitor of parasite growth and host invasion. It has a molecular formula of C22H20ClN3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core, which is a bicyclic compound formed by the fusion of benzene and imidazole. It also has a pyridinyl group and a methylbenzyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 361.87. More detailed properties like boiling point, melting point, and density can be found on various chemical databases .Applications De Recherche Scientifique
Synthesis and Biological Activity
Antiprotozoal Activity : 1H-benzimidazole derivatives, including those with chloro-, bromo-, and methyl-analogues, show efficacy against Acanthamoeba castellanii. Notably, 5,6-dimethyl-1H-benzotriazole exhibited higher efficacy than the antiprotozoal agent chlorohexidine (Kopanska et al., 2004).
Antibacterial and Cytotoxicity Studies : Novel benzyl-substituted N-heterocyclic carbene-silver complexes, including those derived from 5,6-dimethyl-1H-benzimidazole, have shown significant antibacterial activity and improved cytotoxicity against human renal-cancer cell lines (Patil et al., 2011).
Synthesis and Green Metric Evaluation : Studies on the synthesis of related pyridine and benzimidazole derivatives focus on improving green metrics like atom economy and reaction mass efficiency, indicating a growing emphasis on sustainable chemistry (Gilbile et al., 2017).
Chemical Properties and Synthesis
Generation under Phase Transfer Catalysis : The synthesis of certain dimethyl-1H-benzimidazol-1-yl pyrimidines under kinetically controlled phase transfer catalysis conditions has been investigated, highlighting the versatility of these compounds in chemical synthesis (Sharma et al., 2005).
Structure-Activity Relationships : Studies have explored the relationships between the structure of benzimidazole derivatives and their biological activity, demonstrating the importance of the benzimidazole moiety in drug design (Saluja et al., 1996).
Photosynthesis of Halomethyl Derivatives : The photocyclization of various pyrimidines to form azinobenzimidazoles has been examined, showing the potential for creating novel compounds with unique properties (Frolov, 2002).
Applications in Medicine and Materials Science
Microwave-Mediated Synthesis of Heterocycles : The use of benzimidazole-based heterocycles in the efficient microwave-mediated synthesis of novel compounds indicates their utility in rapid, scalable chemical processes (Darweesh et al., 2016).
Antiviral Activity : Certain chloro derivatives of benzimidazole have been found to be more active in inhibiting influenza virus multiplication than their methyl counterparts, highlighting their potential in antiviral drug development (Tamm et al., 1954).
Crystal Structure Studies : Analysis of the crystal structures of benzimidazole derivatives provides insights into their molecular geometry and potential applications in material science (Elguero et al., 1976).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-14-6-4-7-17(10-14)13-26-20-12-16(3)15(2)11-19(20)25-22(26)18-8-5-9-24-21(18)23/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSZIHZWZBXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2424157.png)
![2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2424159.png)
![N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2424161.png)

![1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2424166.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2424168.png)



![[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2424176.png)
![methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2424177.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2424178.png)
![2-[[1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2424179.png)